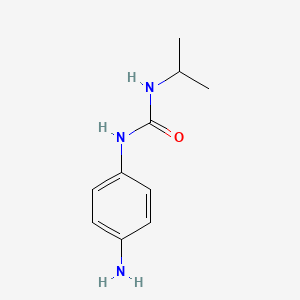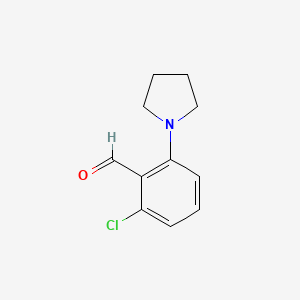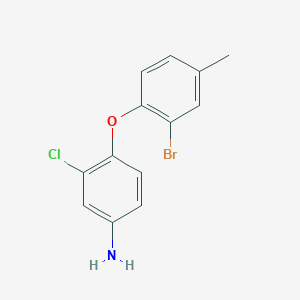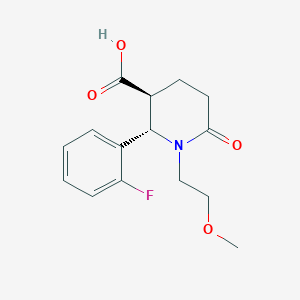![molecular formula C13H13BrN2 B1517256 5-bromo-N-[(1S)-1-feniletil]piridin-2-amina CAS No. 1807885-10-4](/img/structure/B1517256.png)
5-bromo-N-[(1S)-1-feniletil]piridin-2-amina
Descripción general
Descripción
“5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine” is a chemical compound with the CAS Number 1807885-10-4 . It has a molecular weight of 277.16 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-5-bromo-N-(1-phenylethyl)pyridin-2-amine . The InChI code is 1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.16 . It’s a powder that’s stored at 4°C . Unfortunately, the boiling point and other physical properties are not specified in the available resources .Aplicaciones Científicas De Investigación
Actividad Antitumoral
Este compuesto ha sido sintetizado e investigado por su posible actividad antitumoral . Los enantiómeros de 5-bromo-2-cloro-N-(1-feniletil)piridina-3-sulfonamida se ha descubierto que inhiben la actividad de la cinasa PI3Kα, que juega un papel crucial en la supervivencia y el crecimiento celular . Los compuestos mostraron resultados prometedores, con valores de IC50 de 1.08 y 2.69 μM, respectivamente .
Actividad Antibacteriana
Los investigadores han explorado el potencial de este compuesto y sus derivados como antimicrobianos. La presencia tanto del átomo de bromo reactivo como del grupo amina permite una mayor funcionalización a través de diversas reacciones de acoplamiento, lo que podría mejorar sus propiedades antibacterianas.
Agentes Antiinflamatorios
El compuesto y sus derivados también se han estudiado por su potencial como agentes antiinflamatorios. El átomo de bromo y el grupo amina en el compuesto se pueden sustituir fácilmente con otros grupos deseados, lo que podría mejorar sus propiedades antiinflamatorias.
Fármacos Antitumorales
El compuesto se ha investigado por su potencial como fármaco anticancerígeno. El átomo de bromo y el grupo amina en el compuesto se pueden sustituir fácilmente con otros grupos deseados, lo que podría mejorar sus propiedades anticancerígenas.
Organocatálisis
La capacidad del compuesto para formar enlaces de hidrógeno bastante débiles y aumentar la acidez en comparación con el grupo amida lo convierte en un candidato potencial para la organocatálisis estereoselectiva .
Síntesis de Nuevos Derivados de Piridina
El compuesto se ha utilizado en la síntesis eficiente de una serie de nuevos derivados de piridina a través de reacciones de acoplamiento cruzado de Suzuki catalizadas por paladio . Esto destaca su uso como un bloque de construcción versátil en la síntesis orgánica .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
- The primary target of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, specifically during the G1/S transition. It forms complexes with cyclins and phosphorylates downstream substrates, promoting cell cycle progression .
- Consequently, the compound disrupts cell division, inhibiting tumor growth and proliferation. It also influences downstream signaling pathways related to cell survival and apoptosis .
- Additionally, downstream pathways related to DNA replication , transcription , and cell survival are influenced by altered CDK2 activity .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Análisis Bioquímico
Biochemical Properties
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, thereby modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The interactions between 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine and these biomolecules are typically mediated through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine exerts its effects through a variety of mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in their activity. Furthermore, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can change over time. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental context .
Dosage Effects in Animal Models
The effects of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is most effective .
Metabolic Pathways
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can affect its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGKSYYHCZAJQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245252 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807885-10-4 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)



![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)



![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)


